molecular formula C17H20N2O5 B557143 Boc-D-Trp(For)-OH CAS No. 64905-10-8

Boc-D-Trp(For)-OH

Cat. No. B557143
CAS RN: 64905-10-8
M. Wt: 332.4 g/mol
InChI Key: IHXHBYFWSOYYTR-CYBMUJFWSA-N
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Description

Boc-D-Trp(For)-OH is a compound that contains the amino acid tryptophan . It has a molecular weight of 304.30 g/mol and its Hill Formula is C₁₆H₂₀N₂O₄ .


Synthesis Analysis

Boc-D-Trp(For)-OH is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin .


Molecular Structure Analysis

The molecular formula of Boc-D-Trp(For)-OH is C₁₆H₂₀N₂O₄ . The exact mass is 304.142303 Da .


Chemical Reactions Analysis

Boc-D-Trp(For)-OH has pharmacological properties, including inhibition of growth hormone release, induction of sleep, and anti-inflammatory .


Physical And Chemical Properties Analysis

Boc-D-Trp(For)-OH has a density of 1.3±0.1 g/cm3, a boiling point of 535.7±45.0 °C at 760 mmHg, and a melting point of 131-136ºC .

Scientific Research Applications

  • Synthesis of Endomorphin-1 : In a study by Sun et al. (2011), the efficient chemo-enzymatic synthesis of endomorphin-1, an effective analgesic, utilized Boc-Trp-Phe-NH2, which is closely related to Boc-D-Trp(For)-OH. This synthesis involved solvent-stable proteases and demonstrated high yield and purity with minimal side-chain protection and simple purification.

  • Study of By-products from N.α.-Protected Tryptophan : Research by Ogawa et al. (1978) identified by-products formed from Z (OMe)-Trp-OH and Boc-Trp-OH during treatment with trifluoroacetic acid. This study contributes to understanding the chemical behavior of tryptophan derivatives under certain conditions.

  • Development of a New Protecting Group for Tryptophan : In the research by Wahlström & Undén (2009), a derivative of Z-Trp-OBzl was modified using Boc-N-methyl butyric acid, facilitating purification during solid-phase peptide synthesis (SPPS). This study highlights the importance of protecting groups in peptide synthesis, which is relevant to compounds like Boc-D-Trp(For)-OH.

  • Identification of Tryptophan Derivatives as Human Stromelysin Inhibitors : Ye et al. (1994) identified Boc-L-Trp-OH as a competitive inhibitor of the human stromelysin catalytic domain Ye et al. (1994). This study demonstrates the therapeutic potential of tryptophan derivatives in inhibiting enzymes relevant to disease processes.

  • Preparation of Trp-BODIPY Fluorogenic Amino Acid : Mendive-Tapia et al. (2017) described the synthesis of Fmoc-Trp(C2-BODIPY)-OH for live-cell fluorescence imaging Mendive-Tapia et al. (2017). This highlights the application of tryptophan derivatives in bioimaging.

  • Study on Conformational Analysis of CCK‐B Agonists : Goudreau et al. (1994) investigated the conformational preferences of N‐methylated tetrapeptides, including Boc‐Trp‐(N‐Me)Nle‐Asp‐Phe‐NH2, showing distinct conformational preferences Goudreau et al. (1994). This study contributes to the understanding of peptide conformation in relation to biological activity.

  • Exploration of pH Dependence of a Peptide Hydrogel : Falcone et al. (2019) presented research on a di-peptide hydrogel from Boc–Phe–Trp–OH, examining its mechanical strength and stimuli-responsiveness Falcone et al. (2019). This study is significant for developing new biomaterials.

  • Oxidative Modification of Tryptophan Residues : Kato et al. (1997) studied the degradation products of the Trp residue in proteins exposed to peroxynitrite using tert-butoxycarbonyl-L-tryptophan (Boc-Trp) Kato et al. (1997). This research is relevant to understanding the chemical stability of tryptophan derivatives.

Safety And Hazards

The safety data sheet for Boc-D-Trp(For)-OH indicates that it should be handled with personal protective equipment including eyeshields and gloves . It is classified as WGK 3, which means it is highly hazardous to water .

Future Directions

As for future directions, Boc-D-Trp(For)-OH is currently used for research purposes only . Its potential applications in other areas are not mentioned in the search results.

properties

IUPAC Name

(2R)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXHBYFWSOYYTR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427409
Record name Boc-D-Trp(For)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Trp(For)-OH

CAS RN

64905-10-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-formyl-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64905-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Trp(For)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
G Flouret, W Brieher, K Mahan… - Journal of medicinal …, 1991 - ACS Publications
We prepared nine analogues (1-9) of MCPA-D-Phe-Phe-Ile-Asn-Cys-Pro-Arg-Gly-NH2,[MCPA1, D-Phe2, Phe3, lie4, Arg “] oxytocin (MCPA=/3-mercapto-d,/3-pentamethylenepropionic …
Number of citations: 34 pubs.acs.org
J Hlavacek, O Smekal, J Pospisek… - Collection of …, 1994 - cccc.uochb.cas.cz
A solid phase peptide synthesis of 17 growth hormone (GH) releasing peptide analogues Ia–IIIc for their use in a pharmacological assay on GH release is described. While the linear …
Number of citations: 1 cccc.uochb.cas.cz
S MIYATA, N FUKAMI, M NEVA, S TAKASE… - The Journal of …, 1992 - jstage.jst.go.jp
Notes in Scheme1. Alanine phenacyl ester (5) was coupled aminopropyl)carbodiimide (WSCD) and 1 -hydroxy- Page 1 788 THE JOURNAL OF ANTIBIOTICS MAY 1992 Notes WS-…
Number of citations: 16 www.jstage.jst.go.jp
J Hlaváček, O Smékal, J Pospíšek… - Collection of …, 1994 - cccc.uochb.cas.cz
A solid phase peptide synthesis of 17 growth hormone (GH) releasing peptide analogues Ia - IIIc for their use in a pharmacological assay on GH release is described. While the linear …
Number of citations: 2 cccc.uochb.cas.cz
YB He, Z Huang, K Raynor, T Reisine… - Journal of the …, 1993 - ACS Publications
The cyclic hexapeptide c [-Pro6-Phe7-D-Trp8-Lys9-Thr10-Pheu-] displays high biological activities in inhibiting the release of many bioactive molecules, including growth hormone, …
Number of citations: 82 pubs.acs.org
Z Huang, YB He, K Raynor, M Tallent… - Journal of the …, 1992 - ACS Publications
We have developed an integrated approach for investigating the “bioactive conformations” of the main chain and side chains for the somatostatin analog c [Pro6-Phe7-D-Trp8-Lys9-…
Number of citations: 166 pubs.acs.org
PV Pallai, RS Struthers, M Goodman, L Moroder… - Biochemistry, 1985 - ACS Publications
Peptide Biology Laboratory, The Salk Institute, San Diego, California 92138 Received August 10, 1984 abstract: Peptide bonds between residues 7 and 8 and residues 8 and 9, …
Number of citations: 58 pubs.acs.org
G Ösapay, L Prokai, HS Kim… - Journal of medicinal …, 1997 - ACS Publications
A series of cyclic somatostatin analogs containing a lanthionine bridge have been subjected to studies of structure−activity relationships. A direct synthesis of the thioether bridged …
Number of citations: 127 pubs.acs.org
J PALADINO, C THURIEAU… - … Journal of Peptide …, 1993 - Wiley Online Library
A series of pseudopeptide analogs of the substance P‐like hexapeptide Ava‐Phe‐Phe‐Gly‐Leu‐Met‐NH 2 was produced by N α ‐protection, introduction of the thiomethylene bond, of d…
Number of citations: 8 onlinelibrary.wiley.com
Z Huang - 1993 - search.proquest.com
Somatostatin, a tetradecapeptide, inhibits the release of growth hormone and many other hormones. The cyclic hexapeptide analog of somatostatin, c (Pro $\sp6 $-Phe $\sp7 $-D-Trp $\…
Number of citations: 0 search.proquest.com

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